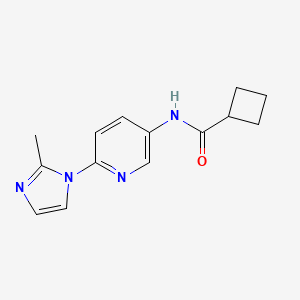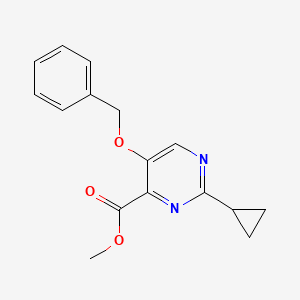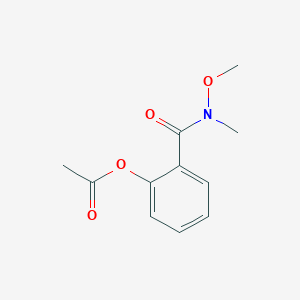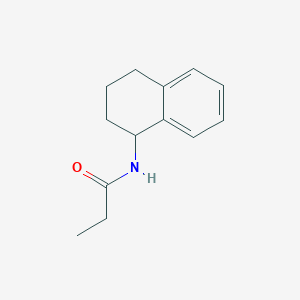
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide is a complex organic compound that features an imidazole ring, a pyridine ring, and a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
- 2-(1H-Imidazol-2-yl)pyridine
Uniqueness
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C14H16N4O/c1-10-15-7-8-18(10)13-6-5-12(9-16-13)17-14(19)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,17,19) |
InChI Key |
DOGHGZUXKJTGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)




![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)

![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)

![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)


